REACTION_SMILES
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[C:2]([CH3:3])(=[O:4])[NH:5][CH:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[C:12](=[O:13])[O:14][CH2:15][CH3:16].[CH3:26][CH2:27][OH:28].[ClH:17].[Na:1].[cH:18]1[c:19]([CH2:24][Cl:25])[cH:20][cH:21][cH:22][n:23]1>>[C:2]([CH3:3])(=[O:4])[NH:5][C:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:24][c:19]1[cH:18][n:23][cH:22][cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(NC(C)=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1cccnc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(Cc1cccnc1)(NC(C)=O)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |